molecular formula C24H21N5S B2615176 11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326928-33-9

11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene

Cat. No.: B2615176
CAS No.: 1326928-33-9
M. Wt: 411.53
InChI Key: PRIDLCVGUPDRJY-UHFFFAOYSA-N
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Description

11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C24H21N5S and its molecular weight is 411.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Rearrangements and Structural Studies

Research on molecules with complex structures, such as the one you're interested in, often involves studies on their rearrangements under thermal or photochemical conditions, and their structural elucidation using X-ray crystallography. For example, Padwa et al. (1972) discussed the thermal and photochemical rearrangements of a 2-benzazocine derivative, highlighting the importance of understanding the dynamic behavior of complex molecules (Padwa, Sackman, Shefter, & Vega, 1972).

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of synthetic chemistry, allowing for the construction of complex cyclic structures. Halton and Russell (1992) explored cycloadditions with tricyclo-[5.4.1.03,5]dodeca-2,5,7,9,11-pentaene, demonstrating the synthetic utility of such reactions in creating intricate molecular frameworks (Halton & Russell, 1992).

Biodegradation Studies

Understanding the biodegradation of complex molecules is crucial for assessing their environmental impact and potential applications in bioremediation. Kropp et al. (1996) studied the transformations of dimethylbenzothiophene isomers by Pseudomonas strains, which could be relevant for understanding the microbial degradation pathways of similarly structured compounds (Kropp, Saftić, Andersson, & Fedorak, 1996).

Photophysical and Electroluminescent Properties

Complex aromatic and heterocyclic compounds often exhibit interesting photophysical properties, making them candidates for use in organic electronics and photovoltaics. Constable et al. (2014) reported on green-emitting iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands, illustrating the potential of sophisticated molecular design in developing new materials for optoelectronic applications (Constable, Ertl, Housecroft, & Zampese, 2014).

Properties

IUPAC Name

11-(3,4-dimethylphenyl)-5-[(4-ethenylphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5S/c1-4-18-6-8-19(9-7-18)15-30-24-26-25-23-22-14-21(27-29(22)12-11-28(23)24)20-10-5-16(2)17(3)13-20/h4-13,21-23,25,27H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTYRTVNUAWPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC=C(C=C5)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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